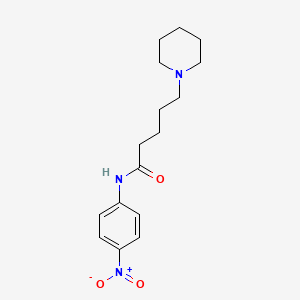
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is a chemical compound that features a nitrophenyl group attached to a piperidinyl pentanamide chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide typically involves the reaction of 4-nitroaniline with 5-bromopentanoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reacted with piperidine to form the final product. The reaction conditions often include:
- Solvent: Dichloromethane or tetrahydrofuran
- Temperature: Room temperature to reflux
- Reaction time: Several hours to overnight
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: The piperidinyl group can be substituted with other amines or nucleophiles under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride
Substitution: Various amines or nucleophiles, often in the presence of a base
Hydrolysis: Hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: 4-Aminophenyl-5-(piperidin-1-yl)pentanamide
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 4-Nitrophenylpentanoic acid and piperidine
Aplicaciones Científicas De Investigación
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders due to the presence of the piperidine moiety.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Mecanismo De Acción
The mechanism of action of N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide would depend on its specific application. In medicinal chemistry, for example, the compound may interact with specific receptors or enzymes, modulating their activity. The nitrophenyl group could participate in electron transfer processes, while the piperidinyl group may enhance binding affinity to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-Nitrophenyl)-3-(piperidin-1-yl)propanamide
- N-(4-Nitrophenyl)-2-(piperidin-1-yl)ethanamide
Uniqueness
N-(4-Nitrophenyl)-5-(piperidin-1-yl)pentanamide is unique due to its longer pentanamide chain, which may influence its physical properties and biological activity. The specific positioning of the nitrophenyl and piperidinyl groups can also affect its reactivity and interactions with other molecules, making it distinct from its shorter-chain analogs.
Propiedades
Número CAS |
90279-54-2 |
|---|---|
Fórmula molecular |
C16H23N3O3 |
Peso molecular |
305.37 g/mol |
Nombre IUPAC |
N-(4-nitrophenyl)-5-piperidin-1-ylpentanamide |
InChI |
InChI=1S/C16H23N3O3/c20-16(6-2-5-13-18-11-3-1-4-12-18)17-14-7-9-15(10-8-14)19(21)22/h7-10H,1-6,11-13H2,(H,17,20) |
Clave InChI |
BFRJGQLSOGYJRO-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)CCCCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


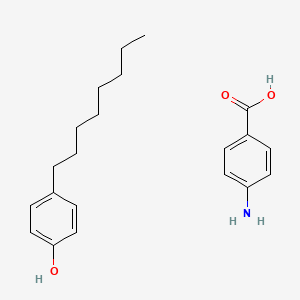
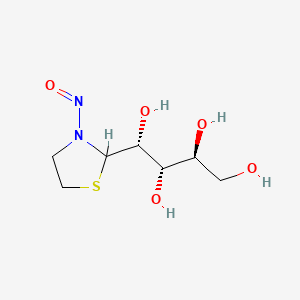

![N-[3-(5-Methyl-1-phenyl-1,2-dihydro-3H-pyrazol-3-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]acetamide](/img/structure/B14356170.png)
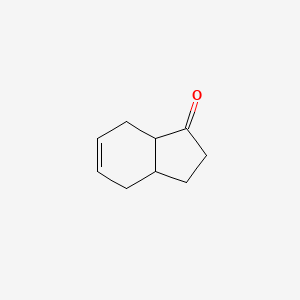
![2,2'-{[3-(Undecyloxy)propyl]azanediyl}di(ethan-1-ol)](/img/structure/B14356173.png)
![1,6-Dimethyl-3-phenyl-1H-pyridazino[4,5-e][1,3,4]thiadiazin-5(6H)-one](/img/structure/B14356175.png)
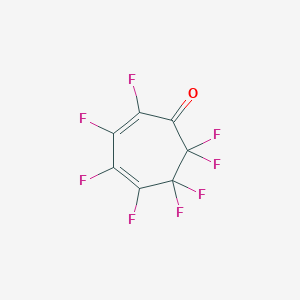
![1-(4-Bromobenzoyl)-1,2-dihydro-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14356187.png)
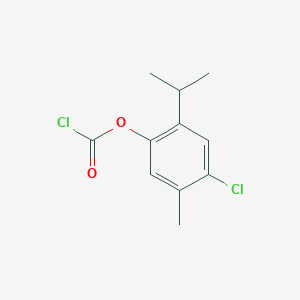

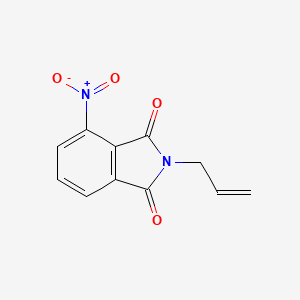
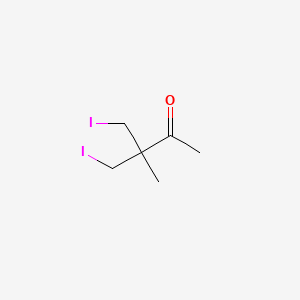
![5-Fluoro-1-{2-[(prop-2-en-1-yl)oxy]ethyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14356208.png)
